molecular formula C13H20N2O3 B153292 Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate CAS No. 660406-84-8

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

Cat. No.: B153292
CAS No.: 660406-84-8
M. Wt: 252.31 g/mol
InChI Key: VSLLBQBSHAGKLC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring, which is substituted with a cyanoacetyl group and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyanoacetic acid or its esters under specific conditions. One common method involves the use of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate as a starting material, which undergoes a nucleophilic substitution reaction with cyanoacetic acid . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine monohydrate for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is widely used in scientific research due to its versatile nature. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyanoacetyl group, which imparts specific reactivity and biological activity that distinguishes it from other piperidine derivatives.

Biological Activity

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

  • Molecular Formula : C17H24N2O4
  • Molecular Weight : 320.39 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound is believed to modulate enzyme activity, influencing biochemical pathways critical for cellular function. The exact molecular targets remain largely unspecified, but the compound's structure suggests potential interactions with key signaling molecules and transcription factors.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Interaction : It can bind to specific enzymes, either inhibiting or activating their catalytic functions. This interaction can lead to significant alterations in metabolic pathways.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially affecting processes such as apoptosis and inflammation.
  • Stability and Degradation : Under laboratory conditions, the stability of the compound can vary, impacting its long-term effects on cellular processes. Studies indicate that prolonged exposure may lead to sustained changes in gene expression and metabolism.

Case Studies

  • NLRP3 Inhibition Study :
    A recent study evaluated the ability of this compound to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated that at a concentration of 10 µM, the compound significantly reduced pyroptotic cell death and IL-1β release, suggesting its potential as an anti-inflammatory agent .
    Compound Concentration (µM)% Pyroptosis Inhibition% IL-1β Release Inhibition
    1035%21%
    5050%40%
  • Cytotoxicity Assessment :
    The cytotoxic effects were evaluated using an MTT assay over a range of concentrations (0.1–100 µM). The findings showed that while the compound exhibited some cytotoxicity at higher concentrations, it remained relatively safe at lower doses .

Comparative Analysis with Other Compounds

A comparative analysis with similar piperidine derivatives highlights the unique biological profile of this compound:

Compound NameBiological ActivityIC50 (µM)
This compoundNLRP3 inhibition10
Tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylateModerate anti-inflammatory effectsNot specified
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateEnzyme inhibitionNot specified

Properties

IUPAC Name

tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLLBQBSHAGKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624059
Record name tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660406-84-8
Record name tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl isonipecotate (10.0 g) in THF (200 mL) was added triethylamine (7.8 g), 4-dimethylaminopyridine (0.8 g) and di-tert-butyldicarbonate (15.3 g) at 0° C. and the mixture was stirred for an hour. The mixture was extracted with ethyl acetate and the solvent was evaporated under reduced pressure to give ethyl N-Boc-piperidine-4-carboxylate (16.3 g) as a colorless oil. To a solution of acetonitrile (3.2 g) in THF (300 mL) was added n-BuLi (44 mmol) at −78° C. and stirred for three hours. Further, ethyl N-Boc-piperidine-4-carboxylate (16.3 g) was added and the mixture was stirred for an hour. After acidification with hydrochloric acid, the mixture was extracted with ethyl acetate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1)) to give 1-(N-Boc-piperidin-4-yl)-2-cyanoethan-1-one (11.6 g) as a colorless oil. A solution of 2,1,3-benzoxadiazole-4-aldehyde (1.0 g), 3-aminopyrazole (0.6 g) and 2-(N-Boc-piperidin-4-yl)-1-cyanoethan-2-one (1.7 g) in acetonitrile (10 mL) was heated under reflux overnight. The reaction mixture was cooled to room temperature, and the precipitated crystals were collected by filtration to give the title compound (2.0 g) as colorless crystals.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
44 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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